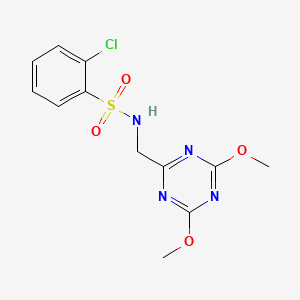

2-chloro-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)benzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-chloro-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)benzenesulfonamide is a heterocyclic organic compound known for its stability and high reactivity. It is primarily used as a peptide coupling agent in organic synthesis, particularly in the purification of peptides .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)benzenesulfonamide typically involves the reaction of 2-chloro-4,6-dimethoxy-1,3,5-triazine with benzenesulfonamide. The process begins with the preparation of 2-chloro-4,6-dimethoxy-1,3,5-triazine by reacting cyanuric chloride with methanol in the presence of sodium bicarbonate at low temperatures. The reaction mixture is then heated to 60°C for several hours .

Industrial Production Methods

On an industrial scale, the production of 2-chloro-4,6-dimethoxy-1,3,5-triazine involves similar steps but is optimized for higher yields and purity. The reaction is carried out in large reactors with precise control over temperature and reaction time. The product is then extracted using ethyl acetate and purified through vacuum distillation .

化学反応の分析

Types of Reactions

2-chloro-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)benzenesulfonamide undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form substituted products.

Coupling Reactions: It is widely used in peptide coupling reactions, forming amide bonds between amino acids.

Common Reagents and Conditions

Common reagents used in these reactions include tertiary amines like N-methylmorpholine and solvents such as tetrahydrofuran. The reactions are typically carried out at room temperature or slightly elevated temperatures .

Major Products Formed

The major products formed from these reactions include various substituted triazines and amides, depending on the nucleophile used .

科学的研究の応用

Anticancer Activity

Recent studies have indicated that derivatives of benzenesulfonamides exhibit significant anticancer properties. For instance, compounds similar to 2-chloro-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)benzenesulfonamide have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. A notable study demonstrated that certain sulfonamide derivatives showed promising activity against colon (HCT-116), breast (MCF-7), and cervical (HeLa) cancer cell lines with low micromolar IC50 values .

Enzyme Inhibition

The compound has also been investigated for its potential as an enzyme inhibitor. Sulfonamides are known to inhibit enzymes like carbonic anhydrase and certain proteases. The specific mechanism of action involves the interaction of the sulfonamide group with the active site of the enzyme, thereby blocking its activity. This property makes it a candidate for further research in treating diseases where enzyme inhibition is beneficial .

Herbicide Development

The triazine moiety in the compound is recognized for its herbicidal properties. Research has indicated that triazine derivatives can effectively inhibit photosynthesis in plants by blocking electron transport in chloroplasts. This characteristic makes compounds like this compound valuable in developing new herbicides .

Pesticide Formulations

Additionally, the compound's stability and reactivity can be harnessed in formulating pesticides. It can act as a precursor or active ingredient in creating more complex pesticide formulations that target specific pests while minimizing environmental impact .

Peptide Synthesis

The compound serves as a coupling agent in peptide synthesis. It facilitates the formation of peptide bonds between amino acids during the synthesis process. The use of this compound in this context allows for more efficient and selective reactions compared to traditional methods .

Bioconjugation Techniques

Moreover, it can be utilized in bioconjugation techniques where biomolecules are linked to other molecules for therapeutic or diagnostic purposes. Its ability to react selectively with functional groups on biomolecules makes it a valuable tool in biochemistry .

Summary Table of Applications

| Application Area | Specific Use | Remarks |

|---|---|---|

| Medicinal Chemistry | Anticancer Activity | Significant cytotoxic effects on cancer cell lines |

| Enzyme Inhibition | Potential treatment for diseases involving enzyme activity | |

| Agricultural Science | Herbicide Development | Effective in inhibiting photosynthesis |

| Pesticide Formulations | Environmentally friendly pest control solutions | |

| Biochemical Research | Peptide Synthesis | Efficient coupling agent for peptide bonds |

| Bioconjugation Techniques | Useful for linking biomolecules |

作用機序

The mechanism of action of 2-chloro-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)benzenesulfonamide involves the formation of an active ester intermediate. This intermediate is highly reactive and can undergo nucleophilic attack by amines, alcohols, or other nucleophiles, leading to the formation of amide or ester bonds . The molecular targets and pathways involved in these reactions are primarily related to the activation of carboxylic acids and subsequent nucleophilic substitution .

類似化合物との比較

Similar Compounds

2-chloro-4,6-dimethoxy-1,3,5-triazine: A closely related compound used in similar applications as a peptide coupling agent.

4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride: Another coupling agent used in solid-phase peptide synthesis.

Uniqueness

2-chloro-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)benzenesulfonamide is unique due to its high reactivity and stability, making it an effective coupling agent for a wide range of applications. Its ability to form stable intermediates and undergo efficient nucleophilic substitution reactions sets it apart from other similar compounds .

生物活性

2-Chloro-N-((4,6-dimethoxy-1,3,5-triazin-2-yl)methyl)benzenesulfonamide is a synthetic compound that has garnered attention in pharmaceutical and agricultural research due to its unique chemical structure and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C12H13ClN4O4S with a molecular weight of 344.77 g/mol. It features a chloro group, a sulfonamide functional group, and a triazine ring which contribute to its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₃ClN₄O₄S |

| Molecular Weight | 344.77 g/mol |

| CAS Number | 2034521-41-8 |

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting cell proliferation and survival.

- Antimicrobial Activity : Preliminary studies indicate that it exhibits antimicrobial properties against certain bacterial strains, suggesting potential applications in treating infections.

- Antiviral Properties : Research indicates that derivatives of triazine compounds can act as antiviral agents by disrupting viral replication processes.

Biological Activity Studies

Several studies have investigated the biological activity of this compound and its derivatives:

Antimicrobial Activity

A study demonstrated that this compound exhibited significant antibacterial activity against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values were comparable to standard antibiotics like norfloxacin.

Antiviral Activity

Research highlighted the compound's potential as an antiviral agent. It was found to inhibit viral replication in vitro at concentrations lower than those required for cytotoxic effects on host cells. This suggests a favorable therapeutic index for further development.

Case Study: Synthesis and Evaluation

In a recent study published in MDPI, researchers synthesized various derivatives of the compound and evaluated their biological activities. The study revealed that modifications to the triazine ring significantly enhanced the antimicrobial properties while maintaining low toxicity levels in mammalian cells .

特性

IUPAC Name |

2-chloro-N-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13ClN4O4S/c1-20-11-15-10(16-12(17-11)21-2)7-14-22(18,19)9-6-4-3-5-8(9)13/h3-6,14H,7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYBWYQANIZWUBX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC(=N1)CNS(=O)(=O)C2=CC=CC=C2Cl)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13ClN4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。